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molecular formula C12H16F2O B038831 1,2-Difluoro-3-(hexyloxy)benzene CAS No. 121219-19-0

1,2-Difluoro-3-(hexyloxy)benzene

Cat. No. B038831
M. Wt: 214.25 g/mol
InChI Key: BJYUARIRPJREFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05683623

Procedure details

Quantities: 1-bromohexane (50 g, 0.3 mol), potassium carbonate (83 g, 0.6mol) and compound from Example 37 (39 g, 0.3 mol). The experimental procedure was as described in Example 38.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(=O)([O-])[O-].[K+].[K+].[F:14][C:15]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][C:16]=1[OH:22]>>[F:14][C:15]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][C:16]=1[O:22][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCCCC
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
39 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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